

An In-Depth Technical Guide to NSC 80467: Chemical Structure and Properties

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Compound of Interest

Compound Name: NSC 80467

Cat. No.: B15589358

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Abstract

NSC 80467 is a novel fused naphthoquinone imidazolium compound identified as a DNA damaging agent.^[1] Initially investigated for its ability to suppress survivin, subsequent research has demonstrated that its primary mechanism of action is the induction of DNA damage, with survivin downregulation being a secondary, downstream effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **NSC 80467**, with a focus on its mechanism of action and relevant experimental data.

Chemical Structure and Physicochemical Properties

NSC 80467 is a complex heterocyclic molecule. While a definitive high-resolution structure from a public database like PubChem or ChEMBL is not readily available, commercial suppliers provide a putative structure.

Table 1: Physicochemical Properties of **NSC 80467**

Property	Value	Source
Molecular Formula	<chem>C24H22BrN3O5</chem>	--INVALID-LINK--
Molecular Weight	512.35 g/mol	--INVALID-LINK--
CAS Number	101982-51-8	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--

Note: Further physicochemical properties such as melting point, pKa, and logP have not been reported in the available literature.

Mechanism of Action: A DNA Damaging Agent

NSC 80467's primary anticancer activity stems from its ability to induce DNA damage.^[1] This is evidenced by the dose-dependent induction of two key markers of DNA damage response: phosphorylated H2A histone family member X (γH2AX) and phosphorylated KRAB-associated protein 1 (pKAP1).^[1]

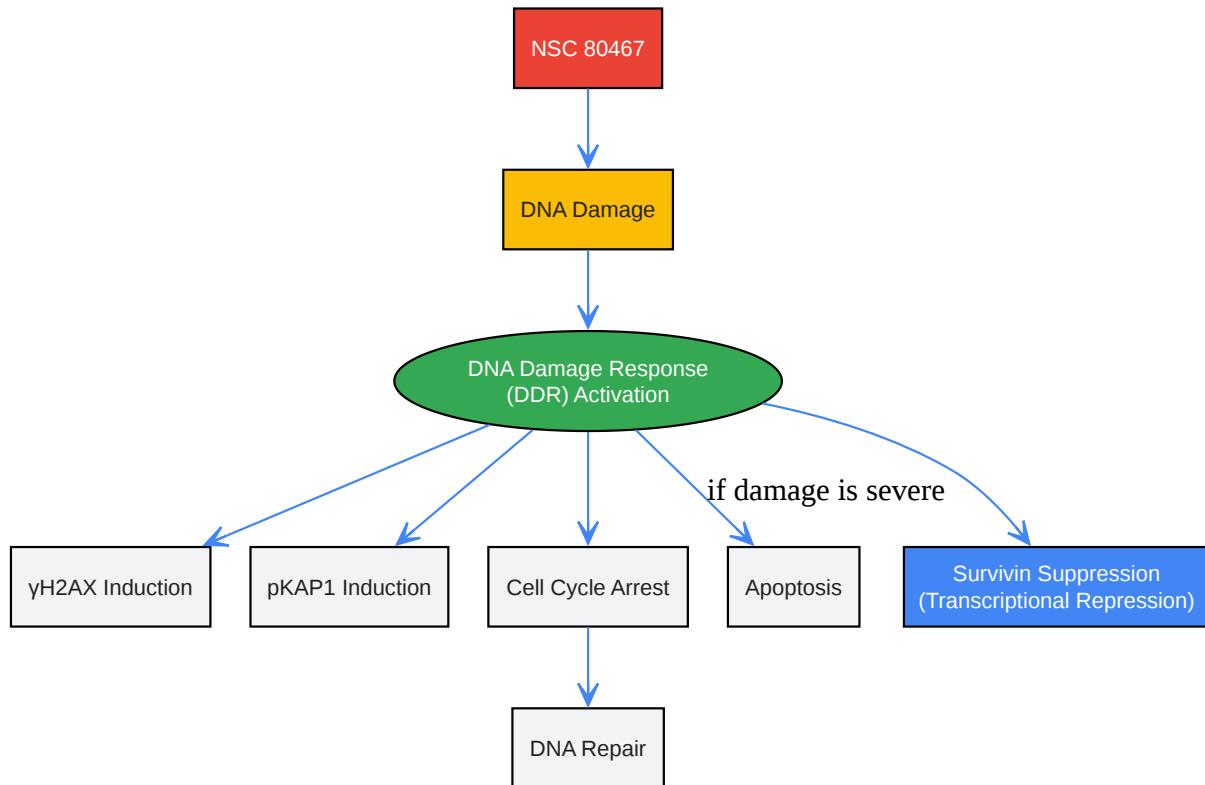
Studies have shown that the concentrations of **NSC 80467** required to induce γH2AX are significantly lower than those needed to suppress the expression of survivin.^[1] This finding strongly suggests that DNA damage is the initial cellular event, and the observed decrease in survivin levels is a subsequent consequence, possibly due to transcriptional repression following the DNA damage response.^[1]

The precise mechanism by which **NSC 80467** damages DNA has not been fully elucidated. However, its activity has been correlated with other known DNA damaging agents, such as chromomycin A3 and bisantrene HCl, as well as the transcription inhibitor actinomycin D, through COMPARE analysis.^[1] This suggests that **NSC 80467** may function as an intercalating agent or a topoisomerase inhibitor, but further investigation is required to confirm the exact mode of DNA interaction.

The DNA Damage Response Pathway

Upon induction of DNA damage by **NSC 80467**, cells activate a complex signaling cascade known as the DNA Damage Response (DDR). This pathway aims to arrest the cell cycle to

allow for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis). The induction of γH2AX and pKAP1 are central to this response.



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NSC 80467 induced DNA Damage Response Pathway.

Biological Activity and In Vitro Studies

NSC 80467 has demonstrated a broad spectrum of activity against the NCI-60 panel of human cancer cell lines.^[1] Its pattern of activity shows a significant correlation with that of YM155, another compound initially identified as a survivin suppressant but later shown to be a DNA damaging agent.^[1]

NCI-60 Screening Data

Quantitative data from the NCI-60 screen, specifically the GI50 values (the concentration required to inhibit the growth of 50% of the cells), are not publicly available in a compiled format for **NSC 80467**. The Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) is the repository for this data. Researchers interested in these specific values should consult the DTP database directly.

Inhibition of Macromolecular Synthesis

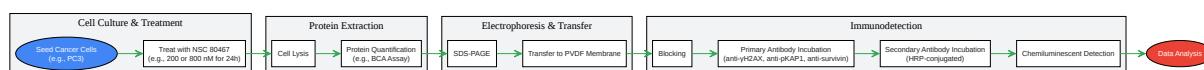
Experiments have shown that **NSC 80467** preferentially inhibits DNA synthesis over RNA and protein synthesis, which is consistent with its role as a DNA damaging agent.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **NSC 80467** are not available in the public domain. However, a general methodology for assessing its biological activity can be outlined based on published research.

Western Blot Analysis for DNA Damage Markers and Survivin

This protocol describes the general steps for detecting the induction of γ H2AX and pKAP1, and the suppression of survivin in cancer cells treated with **NSC 80467**.



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General workflow for Western Blot analysis.

Protocol Steps:

- Cell Culture and Treatment: Plate cancer cells (e.g., PC3) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of **NSC 80467**

(e.g., 200 nM and 800 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

- Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
 - Incubate the membrane with primary antibodies specific for γ H2AX, pKAP1, survivin, and a loading control (e.g., β -actin or GAPDH).
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

Conclusion

NSC 80467 is a promising anticancer agent that functions primarily through the induction of DNA damage, leading to the activation of the DNA damage response pathway and subsequent cell cycle arrest and/or apoptosis. The suppression of survivin is a secondary effect of this primary mechanism. Further research is warranted to fully elucidate the specific molecular interactions of **NSC 80467** with DNA and to explore its therapeutic potential in various cancer models. The lack of comprehensive physicochemical data and detailed NCI-60 screening results in the public domain highlights the need for further characterization of this compound.

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References

- 1. Databases & Tools | DTP [dtp.cancer.gov]
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